![molecular formula C27H16N2O3S B2720798 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477535-02-7](/img/structure/B2720798.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide is a useful research compound. Its molecular formula is C27H16N2O3S and its molecular weight is 448.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemosensors for Cyanide Anions
Coumarin benzothiazole derivatives have been synthesized and investigated for their potential as chemosensors for cyanide anions. These compounds, including related derivatives, exhibit recognition properties through Michael addition reactions and fluorescence turn-on responses. Their planar structures and photophysical properties enable them to detect cyanide anions visually, which could be applied in environmental monitoring and safety assessments (Wang et al., 2015).
Metal Complexes with Organic Ligands
Novel copper(II), cobalt(II), and nickel(II) complexes involving organic ligands related to the compound have been synthesized. These complexes are studied for their crystal structures and electrochemical properties. The coordination chemistry of these complexes provides insights into designing metal-based catalysts and materials with specific electronic and structural properties (Myannik et al., 2018).
Antibacterial and Antimicrobial Activities
Some coumarin and thiazole derivatives have been synthesized and evaluated for their biological properties, including antibacterial and antimicrobial activities. These studies highlight the potential of such compounds in developing new therapeutic agents or preservatives, focusing on their mechanism of action and spectrum of activity against various bacterial and fungal strains (Ramaganesh et al., 2010).
Antimicrobial Polyurethane Coatings
Coumarin-thiazole derivatives have been incorporated into polyurethane varnishes to study their antimicrobial activity. This application demonstrates the potential of these compounds in creating antimicrobial surfaces, which could be beneficial in healthcare settings, food packaging, and other areas where microbial contamination is a concern (El‐Wahab et al., 2014).
Antitumor Activities
Research on novel chromenones bearing the benzothiazole moiety has shown promising in vitro antitumor activities against several cancer cell lines. These findings suggest the potential therapeutic applications of such compounds in treating various cancers, providing a basis for further development and investigation of their mechanisms of action (El-Helw et al., 2019).
properties
IUPAC Name |
3-oxo-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)benzo[f]chromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16N2O3S/c30-25(20-13-19-17-6-2-1-4-14(17)10-11-21(19)32-26(20)31)29-27-28-24-18-7-3-5-15-8-9-16(23(15)18)12-22(24)33-27/h1-7,10-13H,8-9H2,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBFWOXHBSCHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC6=C(C=CC7=CC=CC=C76)OC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


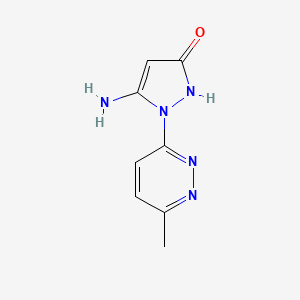
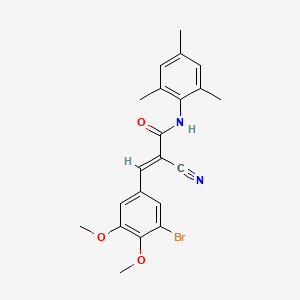
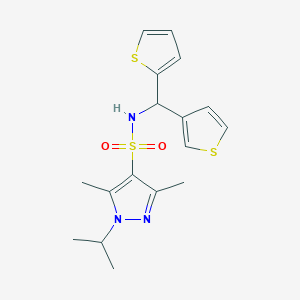

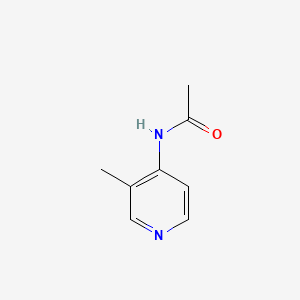
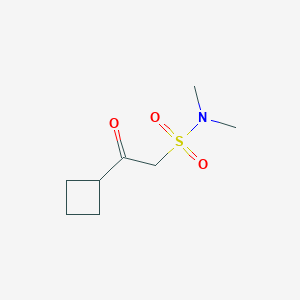
![N,N-diethyl-2-(2-(isopropylsulfonyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2720724.png)
![6-(Morpholin-4-yl)-3-{6-oxo-6-[4-(pyridin-2-yl)piperazin-1-yl]hexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2720727.png)
![6-(3-Chloro-4-methoxyphenyl)-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
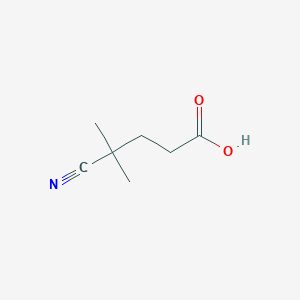
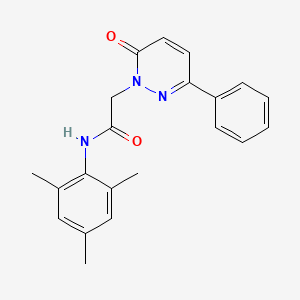
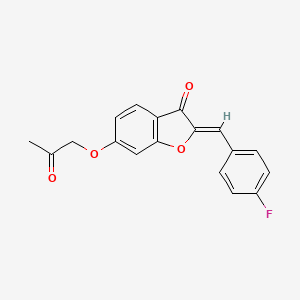
![{[2-(3-Chloro-4-fluorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B2720736.png)